molecular formula C5H9N3O2 B1168437 Ethyl 2-azidopropanoate CAS No. 124988-44-9

Ethyl 2-azidopropanoate

Cat. No.: B1168437
CAS No.: 124988-44-9
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Description

Ethyl 2-azidopropanoate is an organic compound that belongs to the class of azido esters It is characterized by the presence of an azido group (-N₃) attached to the alpha carbon of the propanoic acid moiety, which is esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-azidopropanoic acid ethyl ester typically involves the azidation of ethyl 2-bromopropanoate. The reaction is carried out by treating ethyl 2-bromopropanoate with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the azido group.

Industrial Production Methods: While specific industrial production methods for 2-azidopropanoic acid ethyl ester are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.

Types of Reactions:

    Oxidation: Ethyl 2-azidopropanoate can undergo oxidation reactions, leading to the formation of corresponding oxo compounds.

    Reduction: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The azido group can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of 2-aminopropanoic acid ethyl ester.

    Substitution: Formation of substituted propanoic acid ethyl esters.

Scientific Research Applications

Ethyl 2-azidopropanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Potential use in the development of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-azidopropanoic acid ethyl ester primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reactivity is exploited in click chemistry, where the compound can be used to attach various functional groups to target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners.

Comparison with Similar Compounds

  • 2-Azidopropanoic acid methyl ester
  • 2-Azidobutanoic acid ethyl ester
  • 2-Azido-3-methylbutanoic acid ethyl ester

Comparison: Ethyl 2-azidopropanoate is unique due to its specific ester group and the position of the azido group. Compared to its analogs, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in organic synthesis and materials science. The choice of ester group (ethyl vs. methyl) and the carbon chain length can influence the compound’s physical properties and reactivity.

Properties

CAS No.

124988-44-9

Molecular Formula

C5H9N3O2

Molecular Weight

0

Synonyms

(R)-ETHYL 2-AZIDOPROPANOATE

Origin of Product

United States

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